molecular formula C8H10N2O5 B15162137 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol CAS No. 159216-68-9

4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol

Cat. No.: B15162137
CAS No.: 159216-68-9
M. Wt: 214.18 g/mol
InChI Key: PUHLVDZPLRDOBQ-QMMMGPOBSA-N
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Description

4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol is a chemical compound with the molecular formula C8H10N2O5 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol typically involves the nitration of a precursor compound followed by a series of reduction and substitution reactions. One common method involves the nitration of 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-[(1R)-2-Amino-1-hydroxyethyl]-3-nitrobenzene-1,2-diol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Uniqueness

4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

159216-68-9

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol

InChI

InChI=1S/C8H10N2O5/c9-3-8(13)4-1-6(11)7(12)2-5(4)10(14)15/h1-2,8,11-13H,3,9H2/t8-/m0/s1

InChI Key

PUHLVDZPLRDOBQ-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[C@H](CN)O

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C(CN)O

Origin of Product

United States

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